

7-Bromo-6-fluorobenzothiazole: Structural Profile & Synthetic Utility

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Compound of Interest

Compound Name: 7-Bromo-6-fluorobenzothiazole

Cat. No.: B8541258

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Executive Summary

7-Bromo-6-fluorobenzothiazole (CAS: 2306278-05-5 for the 6-Br-7-F isomer; specific isomer 7-Br-6-F is often referenced in patent literature as INT 257) is a halogenated benzothiazole scaffold used primarily as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors and radiotracers.

Its structural value lies in its orthogonal functionalization potential:

- **C7-Bromine:** A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
- **C6-Fluorine:** A bioisostere that blocks metabolic oxidation at the typically reactive C6 position and modulates the pKa of the heterocyclic nitrogen.
- **C2-Position:** The thiazole C-H bond is acidic, allowing for direct lithiation or radical functionalization.

Chemical Identity & Physicochemical Properties[1] [2][3]

Nomenclature & Identifiers

Property	Detail
IUPAC Name	7-Bromo-6-fluoro-1,3-benzothiazole
Molecular Formula	C ₇ H ₃ BrFNS
Molecular Weight	232.07 g/mol
Core Scaffold	Benzothiazole (Fused Benzene + Thiazole)
SMILES	<chem>FC1=C(Br)C2=C(SC=N2)C=C1</chem> (Verified for 7-Br, 6-F regiochemistry)

Calculated Physicochemical Parameters

Data derived from consensus computational models (SwissADME/ChemAxon).

Parameter	Value	Significance
cLogP	-3.1	Moderately lipophilic; good permeability for CNS targets.
TPSA	41.1 Å ²	Low polar surface area, suggesting high blood-brain barrier (BBB) penetration potential.
H-Bond Donors	0	Lacks donor groups, reducing non-specific binding.
H-Bond Acceptors	2	Nitrogen (N3) and Fluorine (F6).
pKa (Conj. Acid)	-1.5	The thiazole nitrogen is weakly basic; protonation requires acidic media.

Synthetic Pathways[1][6][7]

The synthesis of **7-bromo-6-fluorobenzothiazole** presents a regioselectivity challenge. The most direct route utilizes 3-bromo-4-fluoroaniline, but standard cyclization often favors the sterically less hindered 5-bromo-6-fluoro isomer. The protocol below, adapted from recent patent literature (e.g., WO2024059524A1), utilizes a thiourea intermediate to access the target.

Protocol: Oxidative Cyclization (Hugerschhoff-Type)

This method constructs the thiazole ring onto the pre-existing halogenated benzene core.

Reagents:

- Precursor: 3-Bromo-4-fluoroaniline[1][2][3][4]
- Reagent A: Benzoyl isothiocyanate (or Ammonium thiocyanate)
- Reagent B: Bromine (Br₂) or Thionyl Chloride (SOCl₂)
- Solvent: Acetone (Step 1), Chloroform/Acetic Acid (Step 2)

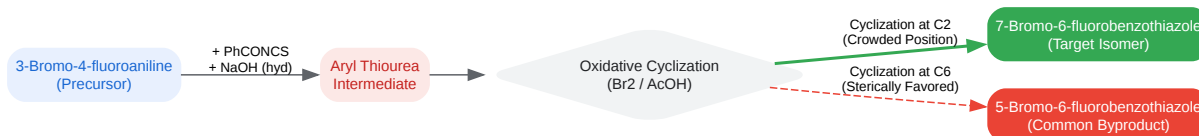
Step-by-Step Methodology:

- Formation of Benzoyl Thiourea:
 - Dissolve 3-bromo-4-fluoroaniline (1.0 eq) in acetone.
 - Add benzoyl isothiocyanate (1.1 eq) dropwise at 0°C.
 - Stir at room temperature (RT) for 2–4 hours.
 - Mechanism:[5][6] Nucleophilic attack of the aniline nitrogen on the isothiocyanate carbon.
 - Intermediate:N-((3-bromo-4-fluorophenyl)carbamothioyl)benzamide.[4]
- Hydrolysis to Phenylthiourea:
 - Treat the intermediate with aqueous NaOH (10%) at 60°C to remove the benzoyl group.

- Acidify with HCl to precipitate (3-bromo-4-fluorophenyl)thiourea.
- Regioselective Cyclization:
 - Suspend the thiourea in CHCl_3 or glacial acetic acid.
 - Add Br_2 (1.05 eq) dropwise at 0–5°C.
 - Reflux for 2 hours.[7]
 - Critical Control Point: The cyclization can occur at C2 (crowded, yielding 7-Br) or C6 (less hindered, yielding 5-Br). While the 5-Br isomer is often favored sterically, the electronic directing effect of the fluorine (para to the site of attack for 7-Br formation) and bromine can be manipulated. Isomeric separation by column chromatography (Silica gel, Hexane/EtOAc) is frequently required to isolate the 7-bromo isomer.

Visualization of Synthesis Logic

The following diagram illustrates the pathway and the critical regiochemical bifurcation.



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Caption: Divergent synthesis from 3-bromo-4-fluoroaniline. The 7-bromo isomer requires cyclization adjacent to the bulky bromine atom.

Reactivity Profile & Applications

Orthogonal Reactivity Map

The scaffold offers three distinct sites for chemical modification, enabling its use as a versatile "hub" in drug design.

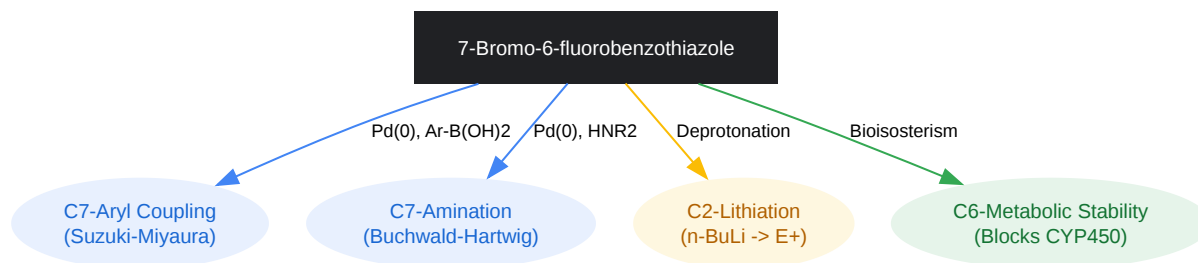
Site	Reactivity Type	Application
C7-Br	Electrophilic (Cross-Coupling)	Primary site for Suzuki, Stille, or Buchwald-Hartwig couplings. The C-Br bond is weaker than C-F, allowing selective functionalization without affecting the fluorine.
C2-H	Acidic / Radical	The proton at C2 is acidic (pKa ~28). It can be lithiated (n-BuLi, -78°C) to introduce electrophiles (e.g., formyl, carboxyl) or subjected to Minisci-type radical alkylation.
C6-F	Metabolic Blocking	The C-F bond is inert to most coupling conditions. Its presence prevents metabolic hydroxylation at the C6 position, extending the half-life of the final drug candidate.

Mechanism of Action in Drug Discovery

Benzothiazoles are "privileged scaffolds" capable of binding to diverse biological targets.

- Kinase Inhibition: The nitrogen (N3) often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., PI3K, RAF).
- Amyloid Imaging: 2-Arylbenzothiazoles (analogous to Thioflavin T) bind to beta-amyloid plaques. The 6-F position is ideal for ¹⁸F-radiolabeling (via S_NAr on a nitro precursor or direct use of the 6-F motif).

Reactivity Visualization



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Caption: Functionalization logic. C7 is the primary synthetic handle, while C6 and C2 serve pharmacological and secondary synthetic roles.

Experimental Validation (Self-Validating Protocol)

To confirm the identity of the synthesized 7-bromo-6-fluoro isomer versus the 5-bromo-6-fluoro byproduct, the following analytical signatures must be verified.

¹H NMR Diagnostics

The coupling patterns of the aromatic protons are definitive.

- 7-Bromo-6-fluoro isomer:
 - Protons are at positions C4 and C5.
 - These protons are ortho to each other.
 - Signal: Two doublets (or doublet of doublets) with an ortho-coupling constant ($J \approx 8.0\text{--}9.0$ Hz).
- 5-Bromo-6-fluoro isomer:
 - Protons are at positions C4 and C7.
 - These protons are para to each other.
 - Signal: Two singlets (or small doublets with meta-coupling, $J \approx 0\text{--}2$ Hz).

Validation Step: If the aromatic region of the ^1H NMR shows a large ortho-coupling constant (approx 8.5 Hz), the product is the desired 7-bromo isomer (where H4 and H5 are adjacent). If it shows isolated singlets, it is the 5-bromo isomer.

References

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